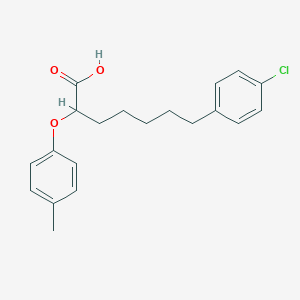

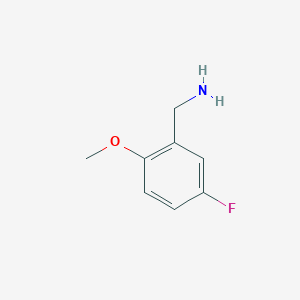

5-氟-2-甲氧基苄胺

描述

Synthesis Analysis

The synthesis of related compounds often involves chemoselective methods, as seen in the preparation of 5′-O-Acryloyl-5-fluorouridine using a p-methoxybenzyl (PMB) group as a protecting group . Another example is the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, which includes steps like lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation . These methods highlight the importance of selective reactions and protecting groups in the synthesis of fluorine-containing compounds.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives was analyzed, revealing intermolecular interactions and supramolecular networks . Similarly, the structure of a novel hepatitis B inhibitor was elucidated, showing its monoclinic space group and the presence of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzylamine derivatives is explored in the context of fluorogenic reactions for the determination of 5-hydroxyindoles . Additionally, Michael addition reactions were used to synthesize fluorine-substituted quinazolin-2-amine derivatives, demonstrating the influence of fluorine substituents on the reactivity and solubility of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. For example, the polymers substituted with 4-methoxybenzylamine were analyzed for their thermal stability and drug release characteristics . The rotational spectrum of 2-fluorobenzylamine was studied to understand the effects of fluorine substitution on molecular flexibility and tunneling pathways . The crystal structure of a pyridin-2(1H)-one derivative revealed the presence of hydrogen bonds and diorientational disorder, which can influence the stability and anti-HBV activity of the compound .

科学研究应用

化学中的合成和表征

5-氟-2-甲氧基苄胺已被用于化学研究中各种化合物的合成和表征。例如,它参与了制备5'-O-丙烯酰基-5-氟尿苷,使用对5-氟尿苷进行新的N3-亚胺保护的对甲氧基苄(PMB)基团。这一进展提供了一种对该化合物进行保护和去保护的化学选择性方法 (Akiyama, T., Kumegawa, M., Takesue, Y., Nishimoto, H., & Ozaki, S., 1990)。同样,它在合成新型聚有机磷氮烷类化合物用于体外释放如消炎症和5-氟尿嘧啶等药物的过程中的作用突显了它在药物递送系统中的重要性 (Gudasi, K., Vadavi, R., Shelke, N., Sairam, M., & Aminahbavi, T. M., 2006)。

制药研究和药物开发

在制药领域,5-氟-2-甲氧基苄胺已成为各种生物活性化合物合成的一部分。例如,它被用于创建与吗啡啉苯基衍生物相连的嘧啶,展示了显著的幼虫杀灭活性 (Gorle, S., Maddila, S., Chokkakula, S., Lavanya, P., Singh, M., & Jonnalagadda, S. B., 2016)。此外,它有助于合成新型乙型肝炎抑制剂,强调了它在抗病毒药物开发中的潜力 (Ivashchenko, A., Mitkin, O. D., Kravchenko, D., Kuznetsova, I., Kovalenko, S., Bunyatyan, N. D., & Langer, T., 2019)。

生物活性和医学成像

该化合物的衍生物已被合成并评估其对各种癌细胞系的细胞毒活性,表明了它在癌症研究中的潜力 (Reddy, S. S., Pallela, R., Kim, D.-m., Won, M., & Shim, Y., 2013)。在医学成像中,5-氟-2-甲氧基苄胺的衍生物已被用于合成放射标记配体,用于研究外周苯二氮卓类受体,突显了它在神经科学研究和诊断中的应用 (Zhang, M.-R., Maeda, J., Furutsuka, K., Yoshida, Y., Ogawa, M., Suhara, T., & Suzuki, K., 2003)。

安全和危害

属性

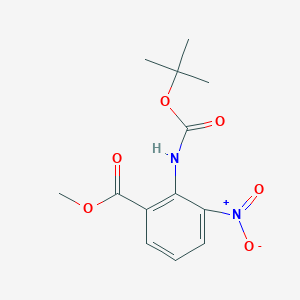

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQIJUZZRLPXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592981 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxybenzylamine | |

CAS RN |

148870-38-6 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

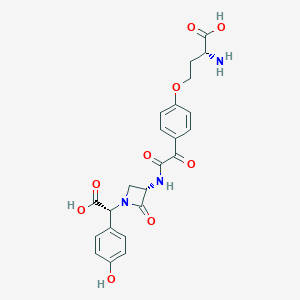

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)